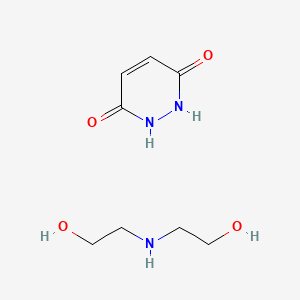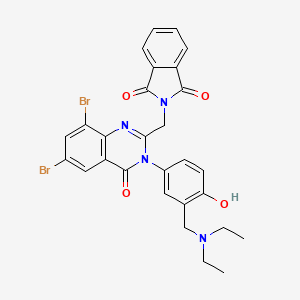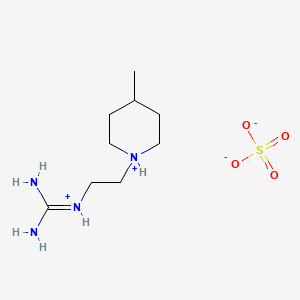
1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate is a complex organic compound that features a guanidine group linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate typically involves the reaction of 4-methylpiperidine with ethyl isocyanate to form an intermediate, which is then reacted with guanidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the guanidine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted guanidines .
Scientific Research Applications
1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an antihypertensive agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate involves its interaction with specific molecular targets. It is believed to act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit adrenergic receptors, leading to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethylguanidine sulfate
- Methylguanidine hydrochloride
- 1,1,3,3-Tetramethylguanidine
Uniqueness
1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate is unique due to its specific structural features, which confer distinct biochemical properties. Its combination of a piperidine ring and a guanidine group makes it particularly versatile in various chemical reactions and applications .
Properties
CAS No. |
14156-67-3 |
|---|---|
Molecular Formula |
C9H22N4O4S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
diaminomethylidene-[2-(4-methylpiperidin-1-ium-1-yl)ethyl]azanium;sulfate |
InChI |
InChI=1S/C9H20N4.H2O4S/c1-8-2-5-13(6-3-8)7-4-12-9(10)11;1-5(2,3)4/h8H,2-7H2,1H3,(H4,10,11,12);(H2,1,2,3,4) |
InChI Key |
ZHEYVKXAQVEKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC[NH+](CC1)CC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


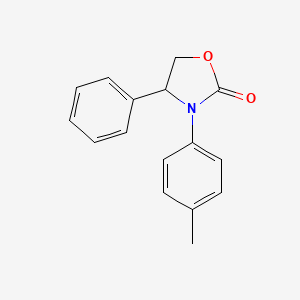
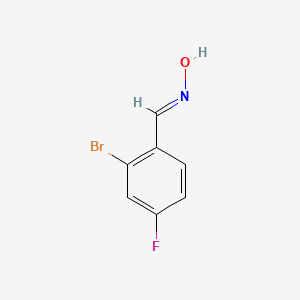
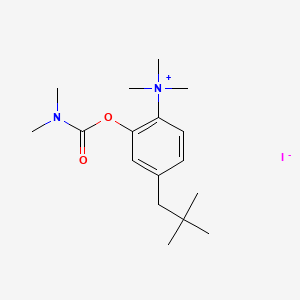

![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
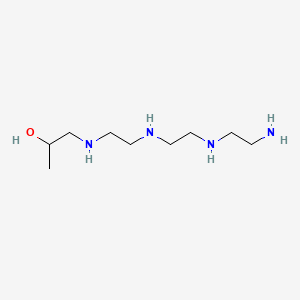
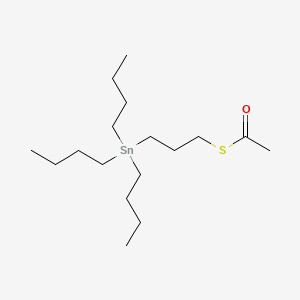
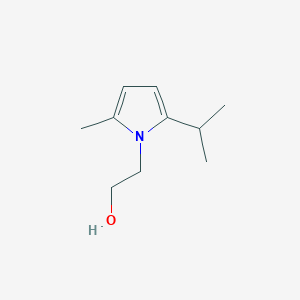
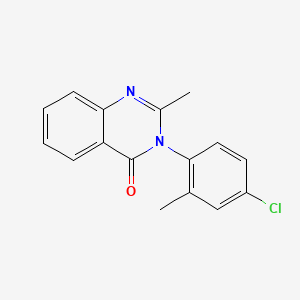

![ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine](/img/structure/B13739240.png)
